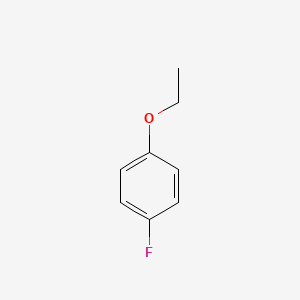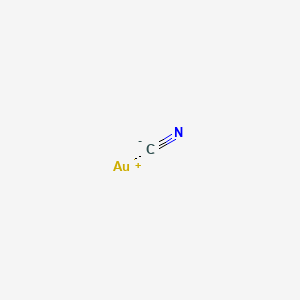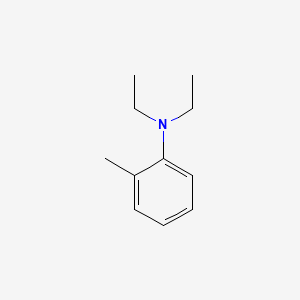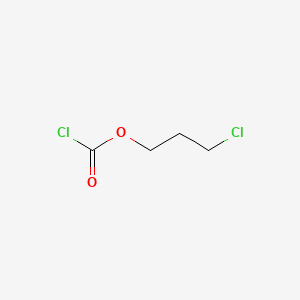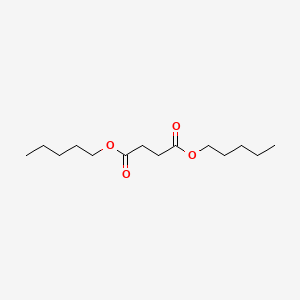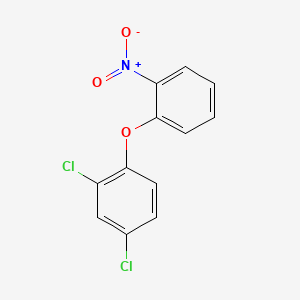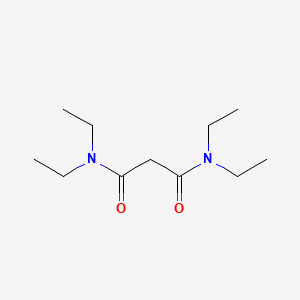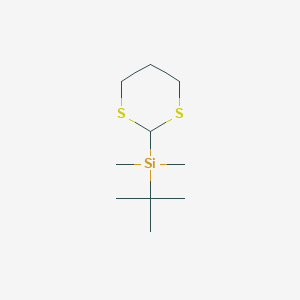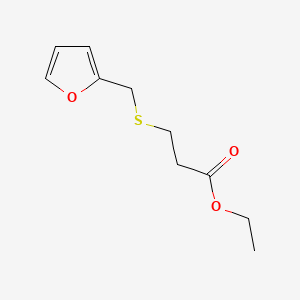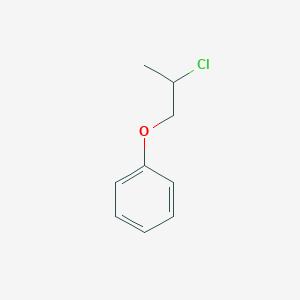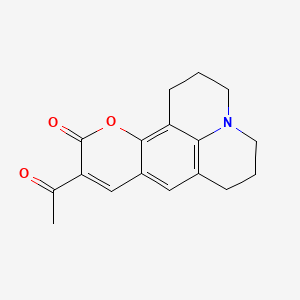
クマリン 334
説明
Coumarin 334 is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound Coumarin 334 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Coumarin 334 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin 334 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体分子の蛍光標識
クマリン 334: は、生体分子の蛍光標識に広く使用されています。 紫外線照射による蛍光発光能力により、分子生物学における生物学的プロセスの追跡と観察のための貴重なツールとなっています .
金属イオン検出
研究者は、This compound を用いて、金属イオンを選択的かつ感度良く検出しています。 このアプリケーションは、環境モニタリングや金属関連の生物システムの研究に特に役立ちます .
ミクロ環境極性検出
This compound の蛍光は、周囲環境の極性によって影響を受ける可能性があります。 この特性により、科学者はそれをプローブとして使用して細胞ミクロ環境の変化を検出することができ、細胞力学の理解に不可欠です .
pH検出
This compound: は、溶液の酸性度または塩基性に反応して蛍光が変化するため、pH指示薬としても使用できます。 これは、さまざまな化学および生物学的調査アプリケーションにおいて有用なツールとなっています .
システイン選択的プローブの合成
この化合物は、システイン選択的蛍光プローブを合成するための出発物質として使用されます。 これらのプローブは、生物システムにおけるシステインの役割とその病気における関連性を研究するために不可欠です .
低コスト蛍光材料の開発
This compound は、自然蛍光のため、低コストの蛍光材料を製造するために使用されます。 これらの材料は、費用対効果の高いセンサーやイメージングデバイスを作成するためのアプリケーションを持っています .
作用機序
Target of Action
Coumarin 334, like other coumarin derivatives, is primarily targeted for its potential in treating various ailments, including cancer, metabolic, and degenerative disorders . It is also used as a laser dye due to its unique fluorescence properties .
Mode of Action
For instance, they can react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid . This interaction could potentially lead to various biochemical reactions and changes in the body.
Biochemical Pathways
Coumarin 334, as part of the coumarin family, is involved in various biochemical pathways. The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes . This process can lead to the formation of various oxidized metabolites, including epoxides, quinones, and reactive oxygen species .
Pharmacokinetics
It is known that coumarins, in general, can be metabolized in the liver by the cytochrome p450 enzyme system . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus, its bioavailability.
Result of Action
The result of Coumarin 334’s action can vary depending on its target and mode of action. For instance, when used as a laser dye, Coumarin 334 exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Action Environment
The action, efficacy, and stability of Coumarin 334 can be influenced by various environmental factors. For instance, the fluorescence properties of coumarins can be affected by factors such as pH and microenvironment polarity
生化学分析
Biochemical Properties
Coumarin 334, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are often characterized by the compound’s distinct fluorescence behavior upon excitation with ultraviolet (UV) light .
Cellular Effects
They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Coumarin 334 is largely based on its fluorescent properties. It exerts its effects at the molecular level through its interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Coumarin 334 is soluble in ethanol , suggesting it may be stable in certain environments.
Metabolic Pathways
Coumarin 334 is involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . They interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in ethanol , it may interact with various transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
It is known that coumarins can accumulate within the hepatocyte endoplasmic reticulum , suggesting that Coumarin 334 may also localize to specific compartments or organelles within the cell.
特性
IUPAC Name |
5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCDMSEJVCNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069053 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 334 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2186 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55804-67-6 | |
| Record name | Coumarin 334 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 521 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2773GTW04S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Coumarin 334 exhibits fluorescence quenching when encapsulated within β-cyclodextrin (β-CD) cavities. [] This interaction suggests a change in the microenvironment of the dye molecule, potentially impacting its photophysical properties like fluorescence lifetime and quantum yield. Conversely, Coumarin 334 shows enhanced fluorescence in the presence of C-hexylpyrogallol[4]arene (C-HPA), indicating strong inclusion complexation and potential applications in sensing. []
A: While specific molecular weight and spectroscopic data aren't explicitly mentioned in the provided abstracts, Coumarin 334 (also known as C334) is a derivative of coumarin with a molecular formula of C19H17NO2. Its structure can be inferred from its name as a coumarin molecule with substitutions at the 3rd and 7th positions. Researchers frequently study its absorption, transmission, and fluorescence spectra to understand its optical properties. [, , , , , , , , , , , , ]
A: Coumarin 334 demonstrates compatibility with various materials, including polymers like polyvinyl alcohol (PVA), poly(methyl methacrylate) (PMMA), and cellulose derivatives. [, , , ] These combinations have been explored for applications in thin films, optical detectors, and photonic crystals. [, , ] Its stability in different solvents, particularly ethanol and methanol, enables its use in solution-based studies and applications. [, , ]
ANone: The provided research doesn't focus on the catalytic properties of Coumarin 334. Its primary applications revolve around its photophysical properties, specifically fluorescence and energy transfer, rather than its catalytic activity.
A: Yes, ab initio molecular orbital methods were used to characterize Coumarin 343-Li+ ion pairs, providing insights into the interactions and their impact on the molecule's behavior in solution. [] While not directly applied to Coumarin 334 in these papers, such computational techniques could be employed to further investigate its properties and interactions.
A: While specific SAR studies aren't detailed in the abstracts, research comparing Coumarin 334 (C334) with Coumarin 343 (C334) highlights the impact of structural modifications on their interactions with solvents and ions. [] The presence of a -COOH group in C343 leads to hydrogen bonding with DMSO and impacts its rotational diffusion compared to C334, which has a -COCH3 group.
ANone: The research mainly focuses on the optical properties and applications of Coumarin 334. While its stability in various solvents is apparent, detailed studies on its long-term stability under different conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability aren't elaborated upon.
ANone: While the provided research doesn't delve into the specific historical context and milestones of Coumarin 334 research, its use as a laser dye suggests its relevance in the development of laser technology and its application in various fields like spectroscopy, microscopy, and material science.
A: Research on Coumarin 334 spans across various disciplines, including chemistry, physics, material science, and engineering. [, , , , , , , , ] Its unique photophysical properties make it valuable for developing advanced materials, optical sensors, and understanding fundamental molecular interactions. Its use in studying biological systems, particularly in understanding lipid peroxidation and its role in apoptosis, highlights its potential in biomedical research as a tool rather than a therapeutic agent. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





